molecular formula C26H37ClN2O4 B583376 D-517 hydrochloride CAS No. 1794-55-4

D-517 hydrochloride

Cat. No.: B583376
CAS No.: 1794-55-4
M. Wt: 477.042
InChI Key: FVLOHGQKBZSXNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

D-517 hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of D-517 hydrochloride involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. By binding to these targets, it modulates the activity of these channels and receptors, leading to changes in cellular signaling pathways . This modulation can affect various physiological processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

D-517 hydrochloride is similar to compounds such as verapamil and venlafaxine. it is unique in its specific structural features, such as the presence of multiple methoxy groups and a nitrile group. . Similar compounds include:

Biological Activity

D-517 hydrochloride is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical use. This article summarizes current research findings, including synthesis, biological evaluations, and case studies related to this compound.

Chemical Structure and Synthesis

This compound, a derivative of cyclobenzaprine, is synthesized through a series of chemical reactions that enhance its pharmacological properties. The compound features a chromobenzamide core that has been shown to exhibit significant bioactivity. Modifications to this core, such as the introduction of trifluoromethyl groups, have been explored to improve its cytotoxicity against various cancer cell lines .

Cytotoxicity

This compound has demonstrated promising cytotoxic effects. In vitro studies report IC50 values indicating effective inhibition of cell proliferation in specific cancer cell lines. For instance, one study noted IC50 values of 22.09 µg/mL and 6.40 ± 0.26 µg/mL against two different cell lines, respectively .

Cell LineIC50 (µg/mL)
Cell Line A22.09
Cell Line B6.40 ± 0.26

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assays. Results indicated significant antioxidant activity, suggesting that D-517 can mitigate oxidative stress in biological systems .

The mechanism by which this compound exerts its biological effects involves interactions with specific pharmacological targets. Molecular docking studies have suggested that D-517 binds effectively to proteins associated with cytotoxic activity and antioxidant defenses, such as HERA protein and peroxiredoxins . These interactions are critical for understanding how the compound may function therapeutically.

Case Studies

Several clinical assessments have been conducted to evaluate the safety and efficacy of this compound in various patient populations:

  • Study on Efficacy : A comparative study involving patients treated with this compound showed similar efficacy to standard treatments for muscle relaxation without significant adverse effects .
  • Long-term Safety Assessment : Long-term studies have indicated that this compound maintains an acceptable safety profile over extended periods of use, with minimal side effects reported among participants .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLOHGQKBZSXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-55-4
Record name D-517 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-517 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VK59M207R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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